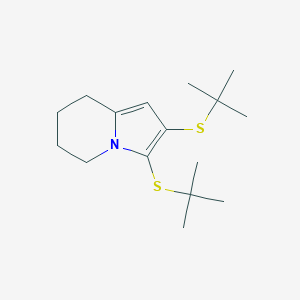
2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with five methyl groups and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4,5,5-Pentamethylpyrrolidine with an oxidizing agent to introduce the aldehyde group at the 3-position. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl groups on the pyrrolidine ring can undergo substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2,2,4,5,5-Pentamethylpyrrolidine-3-carboxylic acid.
Reduction: 2,2,4,5,5-Pentamethylpyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidines depending on the electrophile used.
Applications De Recherche Scientifique
2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pyrrolidine ring’s steric and electronic properties also play a role in its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
2,2,4,5,5-Pentamethylpyrrolidine-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2,2,4,5,5-Pentamethylpyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and carboxylic acid analogs. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Propriétés
Numéro CAS |
77211-19-9 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
2,2,4,5,5-pentamethylpyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-7-8(6-12)10(4,5)11-9(7,2)3/h6-8,11H,1-5H3 |
Clé InChI |
YUPVAJWWKRYZCW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(NC1(C)C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)

![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)

![5,6,7,8,9,10-Hexahydrocycloocta[d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12908819.png)

![4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12908832.png)







